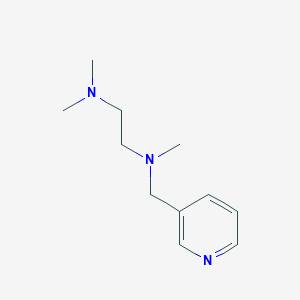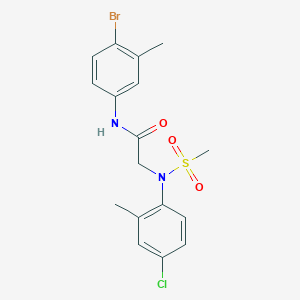![molecular formula C17H18F3NO2 B4936632 (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B4936632.png)
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine, also known as TFB-DMA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in medicine and biochemistry.
Mechanism of Action
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine exerts its biological effects by binding to specific targets in cells, such as enzymes and receptors. Once bound, (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism of action of (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine is still being investigated, but it is thought to involve the inhibition of certain enzymes and the activation of specific signaling pathways.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine has been shown to have a variety of biochemical and physiological effects. For example, (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can increase the production of certain proteins and enzymes that are involved in cellular metabolism and signaling. It can also modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which play important roles in mood regulation and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine is its potential toxicity, which can vary depending on the concentration and duration of exposure. Researchers must take precautions to ensure the safety of themselves and their subjects when working with (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine.
Future Directions
There are several future directions for research on (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Researchers are also investigating the mechanism of action of (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine in more detail, with the goal of identifying specific targets and pathways that can be modulated for therapeutic benefit. Additionally, there is interest in developing new synthesis methods and derivatives of (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine that may have improved properties and applications.
Synthesis Methods
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can be synthesized using a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization, to obtain (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine in its pure form.
Scientific Research Applications
(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine has been the subject of numerous scientific studies due to its potential applications in medicine and biochemistry. One study found that (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study demonstrated that (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine can act as a potent antioxidant, protecting cells from oxidative stress and damage. (2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-22-15-8-4-6-13(16(15)23-2)11-21-10-12-5-3-7-14(9-12)17(18,19)20/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMAWYSOCHOABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)
![2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4936583.png)


![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)


![N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4936636.png)
![4-cyano-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B4936647.png)
![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4936648.png)
![N-(4-isopropylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4936662.png)